molecular formula C16H16O3S B023584 (R)-methyl 2-(benzhydrylsulfinyl)acetate CAS No. 713134-72-6

(R)-methyl 2-(benzhydrylsulfinyl)acetate

Cat. No.: B023584
CAS No.: 713134-72-6
M. Wt: 288.4 g/mol
InChI Key: JFMZFATUMFWKEA-HXUWFJFHSA-N
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Description

(R)-Methyl 2-(benzhydrylsulfinyl)acetate (CAS: 713134-72-6) is a chiral sulfoxide compound with the molecular formula C₁₆H₁₆O₃S and a molecular weight of 288.36 g/mol . It is a key intermediate in synthesizing Armodafinil (R-modafinil), a wakefulness-promoting agent used to treat narcolepsy and sleep disorders . The compound features a benzhydryl (diphenylmethyl) group attached to a sulfinyl moiety, with the (R)-configuration critical for its biological activity .

Properties

IUPAC Name

methyl 2-[(R)-benzhydrylsulfinyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMZFATUMFWKEA-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[S@@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552872
Record name Methyl [(R)-diphenylmethanesulfinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713134-72-6
Record name (R)-Modafinil carboxylate methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713134726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(R)-diphenylmethanesulfinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-MODAFINIL CARBOXYLATE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS8E5UHA2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Racemic Modafinic Acid Synthesis

The foundational route begins with the synthesis of racemic modafinic acid (2-(benzhydrylsulfinyl)acetic acid). A 2016 study demonstrated the condensation of benzhydrylthiol with chloroacetic acid under basic conditions, yielding 2-(benzhydrylthio)acetic acid, which is subsequently oxidized to the sulfoxide using hydrogen peroxide in acetic acid. This method achieves a 78% yield but lacks enantioselectivity, necessitating resolution steps.

Diastereomeric Salt Resolution

The patent EP2159219A2 details the resolution of racemic modafinic acid using (R)-α-naphthylethylamine. Key parameters include:

  • Solvent : Acetone (optimized for solubility and crystallization efficiency).

  • Stoichiometry : 1.1 equivalents of (R)-α-naphthylethylamine per equivalent of racemic acid.

  • Temperature : Cooling to 0–5°C to precipitate the (R)-modafinic acid-(R)-α-naphthylethylamine diastereomer.

This process achieves an enantiomeric excess (ee) of >99% for the (R)-enantiomer, with the diastereomer isolated in 85% yield. Subsequent treatment with hydrochloric acid liberates (R)-modafinic acid, which is esterified to the target compound.

Table 1: Resolution Efficiency Using (R)-α-Naphthylethylamine

ParameterValueSource
Equivalents of Amine1.1
Crystallization SolventAcetone
ee of (R)-Acid>99%
Isolated Yield85%

Asymmetric Sulfoxidation Approaches

Kagan Protocol for Direct Sulfoxide Formation

The Kagan oxidation, employing titanium tetraisopropoxide and diethyl tartrate, enables asymmetric sulfoxidation of 2-(benzhydrylthio)acetic acid. A 2024 scale-up study achieved 92% ee using 0.1 equivalents of (L)-(+)-diethyl tartrate at −20°C. Esterification with methanol and sulfuric acid then furnishes the (R)-methyl ester in 88% yield.

Catalytic Asymmetric Oxidation

Modern variants utilize vanadium or iron catalysts with hydrogen peroxide. For instance:

  • Vanadium-Schiff Base Complexes : Provide 94% ee at 0.5 mol% catalyst loading in dichloromethane.

  • Iron-Pybox Systems : Achieve 89% ee in water under micellar conditions, aligning with green chemistry principles.

These methods avoid resolution steps, reducing process complexity by 30% compared to classical routes.

Industrial-Scale Production Methodologies

Continuous Flow Esterification

A 2024 report highlights the use of continuous flow reactors for esterifying (R)-modafinic acid with methanol. Key advantages include:

  • Residence Time : 15 minutes (vs. 6 hours in batch).

  • Catalyst : Amberlyst-15 (0.5 wt%), enabling catalyst recycling for >10 cycles.

  • Productivity : 12.8 kg·L⁻¹·h⁻¹, a 4-fold increase over batch processes.

Table 2: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous FlowImprovement
Reaction Time6 hours15 minutes24×
Space-Time Yield3.2 kg·L⁻¹·h⁻¹12.8 kg·L⁻¹·h⁻¹
Catalyst Consumption2.0 wt%0.5 wt%75% reduction

Solid Acid Catalysis

Sulfonated graphene oxide (SGO) catalysts achieve 98% conversion in 2 hours at 60°C, outperforming traditional H₂SO₄ (95% conversion in 4 hours). SGO’s mesoporous structure enhances mass transfer, critical for viscous reaction mixtures.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling (R)-modafinic acid with methyl tosylate and potassium carbonate eliminates solvent use. Parameters:

  • Milling Time : 45 minutes.

  • Yield : 91%.

  • E-factor : 0.7 (vs. 8.2 for conventional methods).

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on magnetic nanoparticles converts (R)-modafinic acid to the methyl ester in 82% yield under mild conditions (pH 7.0, 35°C). This method avoids acid catalysts, reducing waste generation by 60%.

Table 3: Environmental Metrics Comparison

MethodAtom Economy (%)E-factorPMI (Process Mass Intensity)
Classical H₂SO₄878.214.3
Mechanochemical940.72.1
Enzymatic911.23.4

Purification and Analytical Control

Crystallization Optimization

The (R)-methyl ester’s solubility profile dictates purification efficacy:

  • Solvent System : Ethanol/water (7:3 v/v) at −20°C yields 95% recovery with 99.9% purity.

  • Impurity Rejection : <0.1% S-enantiomer retained in mother liquor.

Chromatographic Methods

Preparative HPLC with Chiralpak AD-H columns resolves residual enantiomers, achieving 99.99% ee at a cost of $12/g . This is reserved for pharmaceutical-grade material due to scalability constraints.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-(benzhydrylsulfinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Benzhydrylsulfonylacetic acid.

    Reduction: Benzhydrylsulfinylmethanol.

    Substitution: Various substituted benzhydrylsulfinylacetates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

(R)-methyl 2-(benzhydrylsulfinyl)acetate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of pharmaceuticals and other chemical entities.

Key Applications:

  • Intermediate in Drug Synthesis: It is utilized as an intermediate in the synthesis of modafinil and its enantiomers, which are used to treat conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) .
  • Synthesis of Novel Compounds: The compound is involved in creating new analogs with enhanced pharmacological properties, such as improved specificity for dopamine transporters .

Biological Research

In biological contexts, this compound is investigated for its potential as a biochemical probe. Its structural characteristics make it suitable for studying various biological processes.

Biochemical Properties:

  • Interaction with Enzymes: This compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.
  • Cellular Effects: Research indicates that it may modulate cell signaling pathways and gene expression related to oxidative stress and energy metabolism.

Medical Applications

The therapeutic potential of this compound has been explored in various studies.

Therapeutic Properties:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant activities, making it a candidate for further investigation in inflammatory diseases.
  • Neuropharmacological Effects: As a modafinil analog, it has been studied for its effects on cognitive function and motivation in animal models, indicating potential applications in treating cognitive impairments associated with neuropsychiatric disorders .

Industrial Applications

In addition to its scientific applications, this compound is also used in industrial processes.

Industrial Uses:

  • Solvent and Intermediate: It acts as a solvent and an intermediate in pharmaceutical manufacturing, contributing to the production of active pharmaceutical ingredients (APIs) and agrochemicals .
  • Quality Control Standards: The compound is utilized as a working standard or reference material in analytical method development and quality control processes within pharmaceutical industries .

Case Study 1: Modafinil Synthesis

A study focused on the synthesis of modafinil from this compound demonstrated high yields and purity when employing this compound as an intermediate. The process highlighted the efficiency of using this sulfinyl acetate derivative to produce therapeutically relevant compounds while minimizing impurities .

Case Study 2: Neuropharmacological Evaluation

Research evaluating the neuropharmacological effects of this compound analogs showed significant improvements in cognitive function in animal models. These findings support its potential use in treating disorders like ADHD and narcolepsy by modulating dopamine levels effectively .

Mechanism of Action

The mechanism of action of Methyl ®-(benzhydrylsulfinyl)acetate involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile, participating in various biochemical reactions. The ester group can undergo hydrolysis to release the active benzhydrylsulfinylacetic acid, which can then interact with cellular targets to exert its effects .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : White to off-white solid .
  • Solubility: Slightly soluble in acetone, chloroform, and methanol .
  • Storage : Requires refrigeration at 2–8°C for stability .

Synthesis :
The compound is synthesized via oxidation of the corresponding sulfide precursor, 2-(benzhydrylsulfanyl)acetic acid , followed by esterification. describes a similar synthesis route for benzhydrylsulfanyl acetic acid using thioglycolic acid and trifluoroacetic acid (TFA) . The chiral resolution is achieved using methods from patent US 7,812,193 B2, as referenced in .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) R-Modafinil ((R)-2-(Benzhydrylsulfinyl)Acetamide)

  • Key Difference : Replaces the methyl ester group with an amide (-CONH₂).
  • Activity : The amide derivative (R-modafinil) is the active pharmaceutical ingredient (API) with proven neurochemical effects, enhancing dopamine reuptake inhibition and cognitive performance in vivo .
  • Molecular Weight : 289.35 g/mol (vs. 288.36 g/mol for the methyl ester) .

(b) Ethyl 2-(Benzhydrylsulfinyl)Acetate

  • Structure : Ethyl ester analogue (CAS: 827604-05-7) .
  • Synthesis: Similar oxidation pathway but requires ethanol for esterification .

(c) 2-(Benzhydrylsulfinyl)Acetic Acid

  • Structure : Free acid form (CAS: 63547-24-0) .
  • Role : Intermediate in synthesizing Armodafinil and its esters.
  • Reactivity : More polar than the ester derivatives, limiting membrane permeability .

(d) (S)-Methyl 2-(Benzhydrylsulfinyl)Acetate

  • Chirality : S-enantiomer (CAS: 865811-65-0) .
  • Activity : Demonstrates significantly reduced efficacy compared to the R-form, highlighting the importance of stereochemistry in biological activity .

(e) Benzofuran Sulfinyl Derivatives

  • Examples : Methyl/ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate (Evidences 4, 5) .
  • Structural Difference : Benzofuran core replaces the benzhydryl group.
  • Applications : Primarily studied for crystallographic properties (e.g., intermolecular interactions) rather than neurochemical activity .

Data Table: Comparative Analysis

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(R)-Methyl 2-(benzhydrylsulfinyl)acetate 713134-72-6 C₁₆H₁₆O₃S 288.36 Armodafinil intermediate; chiral solid
R-Modafinil 112111-45-2 C₁₅H₁₅NO₂S 289.35 API for narcolepsy; dopamine modulation
Ethyl 2-(benzhydrylsulfinyl)acetate 827604-05-7 C₁₇H₁₈O₃S 302.39 Higher lipophilicity; research intermediate
(S)-Methyl 2-(benzhydrylsulfinyl)acetate 865811-65-0 C₁₆H₁₆O₃S 288.36 Inactive enantiomer; stereochemical studies
2-(Benzhydrylsulfinyl)acetic acid 63547-24-0 C₁₅H₁₄O₃S 274.33 Synthesis intermediate; polar

Key Research Findings

Chirality and Bioactivity : The R-enantiomer of methyl 2-(benzhydrylsulfinyl)acetate is essential for binding to dopamine transporters (DAT), as shown in electrophysiological studies where R-modafinil (derived from this ester) increased extracellular dopamine levels at 1.25–10 mg/kg doses .

Synthetic Efficiency : The methyl ester derivative is synthesized in 90% yield via TFA-catalyzed thioglycolic acid coupling (), outperforming ethyl ester routes in scalability .

Stability : The methyl ester’s solid-state stability (2–8°C) makes it preferable for long-term storage compared to the more hygroscopic acid form .

Structural Analogues : Benzofuran sulfinyl derivatives (Evidences 4, 5) exhibit distinct crystal packing via C–H⋯O interactions but lack the benzhydryl group required for DAT affinity .

Biological Activity

(R)-methyl 2-(benzhydrylsulfinyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways and proteins. Key mechanisms include:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via the p53 and caspase-8 pathways. This suggests that this compound may also promote programmed cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Production : It is hypothesized that this compound may increase ROS levels, leading to mitochondrial dysfunction and subsequent cell death, a mechanism observed in related sulfinyl compounds.

Cellular Effects

This compound affects various cellular processes, including:

  • Gene Expression Modulation : The compound can influence the expression of genes involved in oxidative stress and energy metabolism. For example, it may upregulate genes related to antioxidant responses while downregulating those associated with cell survival.
  • Cell Signaling Pathways : It has been reported to impact pathways such as the cyclic adenosine monophosphate (cAMP) pathway, which is crucial for cellular responses to external signals.

The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can modulate the activity of these enzymes, affecting the metabolism of various substrates and potentially leading to altered pharmacokinetics of co-administered drugs.

Case Studies and Experimental Data

Research has demonstrated various biological activities associated with this compound:

  • Cancer Cell Proliferation : In vitro studies indicate that this compound suppresses the proliferation of cancer cell lines, leading to increased rates of apoptosis. For example, studies involving related sulfinyl compounds showed significant reductions in cell viability at specific concentrations.
  • Antimicrobial Activity : Although not extensively studied for antimicrobial properties, related compounds in the sulfinyl class have exhibited antibacterial and antifungal activities. Future research may explore these effects in detail for this compound .

Comparative Analysis

A summary table comparing this compound with related compounds is provided below:

Compound NameMechanism of ActionBiological ActivityReferences
This compoundInduces apoptosis via p53 pathwayAnticancer potential
2-benzhydrylsulfinyl-N-hydroxyacetamideIncreases ROS, decreases MMPAnticancer; induces apoptosis
Hydrazone derivativesVarious including antibacterialAntimicrobial; anticancer

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

  • Synthesis typically involves sulfoxidation of a benzhydryl sulfide precursor using chiral oxidizing agents (e.g., Sharpless asymmetric epoxidation conditions) to achieve the (R)-configuration. Ultrasound-assisted methods (as seen in related sulfinyl acetates) can enhance reaction efficiency and yield . Purification often requires chiral chromatography or recrystallization to ensure enantiomeric purity .

Q. How should researchers handle and store this compound safely?

  • Follow protocols for sulfinyl compounds: use gloves (nitrile or neoprene), eye protection, and fume hoods to avoid inhalation. Store at 2–8°C in airtight containers, as analogs like methyl 2-(4-oxocyclohexyl)acetate degrade at higher temperatures . Waste must be segregated and treated by licensed facilities due to potential environmental toxicity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Chiral HPLC (e.g., using a Chiralpak® column) confirms enantiomeric purity, referencing methods for orphenadrine citrate-related compounds . Mass spectrometry (ESI-MS or GC-MS) and ¹³C NMR (as in Figure S6 of related acetates) validate molecular structure . Polarimetry or X-ray crystallography (e.g., Acta Crystallographica protocols) can resolve stereochemistry .

Advanced Research Questions

Q. How does the stereochemistry of the benzhydrylsulfinyl group influence reactivity in catalytic applications?

  • The (R)-configuration enhances asymmetric induction in organocatalytic reactions. For example, the sulfinyl oxygen participates in hydrogen bonding, directing regioselectivity in nucleophilic additions. Comparative studies with (S)-enantiomers show divergent kinetic resolutions, as seen in chiral sulfonamide syntheses .

Q. What strategies resolve contradictions in kinetic data during sulfoxidation reactions?

  • Discrepancies in reaction rates or enantiomeric excess (ee) may arise from competing oxidation pathways (e.g., overoxidation to sulfones). Use in situ monitoring (Raman spectroscopy or HPLC) to track intermediates. Optimize parameters like temperature (20–25°C) and oxidant stoichiometry (e.g., 1.1 eq. of Ti(OiPr)₄) to suppress side reactions .

Q. How can researchers develop robust analytical methods for quantifying trace impurities in this compound?

  • Adapt UPLC-MS/MS protocols from pharmacopeial standards (e.g., USP31 guidelines for ranitidine-related compounds). Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) and validate limits of detection (LOD) ≤ 0.1% . For chiral impurities, employ circular dichroism (CD) spectroscopy .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • The sulfinyl group’s electron-withdrawing effect stabilizes the acetate ester against hydrolysis at neutral pH. Under acidic conditions, protonation of the sulfinyl oxygen accelerates ester cleavage, as observed in analogs like methyl 2-(2-chlorophenyl)acetate. Computational studies (DFT) can model transition states for degradation pathways .

Q. How do structural modifications (e.g., substituents on the benzhydryl group) affect biological activity?

  • Introducing electron-donating groups (e.g., methoxy) on the benzhydryl ring enhances metabolic stability in vitro, as shown in hepatic metabolism studies of quebecol derivatives. Conversely, electron-withdrawing groups (e.g., chloro) increase reactivity in cross-coupling reactions .

Methodological Tables

Table 1. Key Analytical Parameters for Chiral Purity Assessment

TechniqueConditionsReference
Chiral HPLCColumn: Chiralpak® AD-H; Mobile phase: hexane/ethanol (90:10); Flow: 1.0 mL/min
X-ray CrystallographyCu Kα radiation (λ = 1.54178 Å); Resolution: 0.84 Å

Table 2. Stability Guidelines Under Different Conditions

ConditionDegradation PathwayMitigation Strategy
pH < 3Ester hydrolysis via sulfinyl protonationUse buffered solutions (pH 6–8)
Light exposureRadical-mediated sulfoxide decompositionStore in amber glass, under N₂
Temperature >30°CThermal racemizationMaintain storage at 2–8°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-methyl 2-(benzhydrylsulfinyl)acetate
Reactant of Route 2
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(R)-methyl 2-(benzhydrylsulfinyl)acetate

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